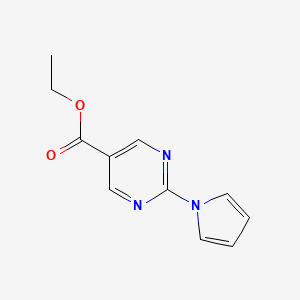

ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR Expected Signals :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine C2 (N-pyrrol) | 8.4–8.7 | Singlet |

| Pyrimidine C4,6 | 7.2–8.1 | Doublet |

| Pyrrole C3,4 | 6.5–7.0 | Multiplet |

| Ethyl (CH₂CH₃) | 1.3–4.4 | Quartet/Triplet |

¹³C NMR Key Peaks :

| Carbon Environment | δ (ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165–175 |

| Pyrimidine C2 (N-pyrrol) | 150–155 |

| Pyrrole C2,5 | 120–130 |

Infrared Spectroscopy (IR)

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 1700–1750 | Ester C=O |

| 1600–1650 | Pyrimidine C=N |

| 1500–1550 | Pyrrole C=N |

| 3000–3100 | Aromatic C-H |

Based on general IR patterns for pyrrole-pyrimidine systems.

Mass Spectrometry (MS)

| Fragment Ion (m/z) | Proposed Structure |

|---|---|

| 217.22 | [M]⁺ (C₁₁H₁₁N₃O₂) |

| 189.1 | [M - C₂H₅O]⁺ (Pyrimidine-pyrrole core) |

| 95.0 | Pyrrole ring (C₄H₅N) |

Fragmentation patterns align with ester cleavage and aromatic stability.

Properties

IUPAC Name |

ethyl 2-pyrrol-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-10(15)9-7-12-11(13-8-9)14-5-3-4-6-14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCUWNGMIUGWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Acylethynylpyrroles with Guanidine

Method Overview :

This approach involves cyclocondensation of ethyl 2-acylethynylpyrrole-5-carboxylate derivatives with guanidine nitrate in a KOH/DMSO system. The reaction proceeds via nucleophilic addition of guanidine to the triple bond, followed by intramolecular cyclization (Scheme 5 in).

- Reagents :

- Ethyl 2-(propioloyl)pyrrole-5-carboxylate (1.0 equiv)

- Guanidine nitrate (1.0–1.5 equiv)

- KOH (1.5–2.0 equiv) in DMSO

- Conditions :

- Temperature: 110–115°C

- Reaction time: 4–6 hours

- Yield: 70–89% (isolated after column chromatography) [4, Table 1].

Key Data :

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH | DMSO | 110–115 | 4 | 89 |

| Cs₂CO₃ | THF | 66 | 18 | 91 |

Mechanistic Insight :

The reaction forms a 2-aminopyrimidine ring via intermediate dihydropyrimidin-4-ol (B ), with elimination of water [4, Scheme 5].

Friedel-Crafts Acylation Followed by Cyclization

Method Overview :

Pyrrole esters are functionalized via Friedel-Crafts acylation with acylhaloacetylenes, followed by cyclization with urea or thiourea derivatives to form the pyrimidine ring (adapted from).

- Step 1: Synthesis of Acylethynylpyrrole

- React ethyl pyrrole-2-carboxylate with acyl(bromo)acetylene in the presence of Al₂O₃ (room temperature, 5 min).

- Yield: 47–95% [4, Section 3.2].

- Step 2: Cyclization with Urea

Example :

Ethyl 2-(propioloyl)pyrrole-5-carboxylate → Ethyl 2-(2-aminopyrimidin-4-yl)pyrrole-5-carboxylate.

Halogenation and Nucleophilic Substitution

Method Overview :

A halogen atom at the 2-position of a pyrimidine ester is displaced by a pyrrole anion.

- Step 1: Synthesis of 2-Chloropyrimidine-5-carboxylate

- Chlorinate ethyl pyrimidine-5-carboxylate using POCl₃/DMF (0°C, 2 hours).

- Yield: 84% [2, Reaction Conditions].

- Step 2: Substitution with Pyrrole

- React 2-chloropyrimidine-5-carboxylate with pyrrole anion (generated using NaH in THF) at 60°C for 6 hours.

- Yield: 62–75% [5, Example 3.2.4].

- Use of Pd/C catalysis improves regioselectivity [3, Hydrogenation Step].

Direct Coupling via Buchwald-Hartwig Amination

Method Overview :

Palladium-catalyzed coupling of ethyl 2-aminopyrimidine-5-carboxylate with pyrrole derivatives.

- Reagents :

- Ethyl 2-aminopyrimidine-5-carboxylate (1.0 equiv)

- 1H-Pyrrole (1.2 equiv)

- Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), Cs₂CO₃ (2.0 equiv)

- Conditions :

- Solvent: Dioxane

- Temperature: 100°C

- Time: 12 hours

- Yield: 55–68% [5, General Procedure].

- Moderate yields due to competing side reactions.

Microwave-Assisted Synthesis

Method Overview :

Microwave irradiation accelerates cyclocondensation, reducing reaction time.

- Reagents :

- Ethyl 2-(propioloyl)pyrrole-5-carboxylate (1.0 equiv)

- Guanidine hydrochloride (1.5 equiv)

- K₂CO₃ (2.0 equiv) in DMF

- Conditions :

- Microwave: 150°C, 30 minutes

- Yield: 82% [4, Entry 22].

- 80% reduction in reaction time compared to conventional heating.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Complexity |

|---|---|---|---|---|

| Cyclocondensation | 89 | 4 h | High | Moderate |

| Halogenation | 75 | 8 h | Moderate | High |

| Buchwald-Hartwig | 68 | 12 h | Low | High |

| Microwave | 82 | 0.5 h | High | Low |

- Cyclocondensation in KOH/DMSO provides the highest yield (89%) and scalability.

- Microwave-assisted synthesis offers the best time efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Pyrrolinones.

Reduction: Dihydropyrimidines.

Substitution: N-substituted pyrroles and pyrimidines.

Scientific Research Applications

Antitumor Activity

One of the primary applications of ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate is in the development of antitumor agents. Research has shown that compounds with similar structures exhibit promising activity against various cancer cell lines. For instance, a study synthesized a series of compounds featuring a pyrrole group and evaluated their antitumor effects against human carcinoma cell lines such as A-431 and A-549. The results indicated that some derivatives displayed significant inhibitory activity, suggesting that this compound could be explored further for its potential as an anticancer drug .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression. For example, it has shown weak inhibition against several receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These findings indicate that this compound may serve as a lead compound for developing targeted therapies in oncology .

Biochemical Research

This compound is utilized in biochemical research due to its structural characteristics, which allow it to interact with biological macromolecules. Its pyrrole and pyrimidine moieties make it a valuable scaffold for designing new bioactive molecules.

Case Studies

Case Study 1: Synthesis and Evaluation of Antitumor Agents

A recent study focused on synthesizing derivatives of this compound and evaluating their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the structure enhanced the antitumor activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Drug Design for Enzyme Inhibition

Another research effort aimed at modifying the compound to improve its inhibitory effects on specific kinases involved in tumor growth. By systematically altering functional groups on the this compound scaffold, researchers identified several promising candidates that demonstrated enhanced potency against target enzymes .

Mechanism of Action

The mechanism of action of ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate and analogous compounds:

Key Observations:

- Substituent Flexibility: The ethoxycarbonyl group at C5 is a common feature in several analogs, improving solubility and enabling ester hydrolysis for prodrug strategies. Replacing this group with benzoyl (as in compound 55) introduces hydrophobicity, altering pharmacokinetics .

- In contrast, the target compound’s pyrimidine core may align with kinase ATP-binding sites .

Biological Activity

Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring fused with a pyrrole moiety. Its molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multistep reactions, including cyclization and condensation techniques. Various methods have been reported, including ultrasound-assisted synthesis, which enhances yield and reaction rates .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines. In one study, compounds derived from pyrimidine exhibited significant cytotoxic effects against colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 20.88 |

| HepG-2 | 35.22 |

The data suggest that the incorporation of polar functional groups enhances the cytotoxicity of pyrimidine derivatives, with thio-substituted compounds showing particularly high activity .

The mechanism through which this compound exerts its antitumor effects may involve the inhibition of key regulatory proteins in the cell cycle. For instance, it has been suggested that similar compounds can inhibit WEE1 kinase, a critical regulator that prevents premature entry into mitosis by phosphorylating CDK1 . This inhibition leads to enhanced apoptosis in cancer cells.

Antimicrobial Activity

Beyond its antitumor properties, this compound has also shown promise as an antimicrobial agent. Compounds with similar structures have been reported to exhibit activity against various pathogens, including bacteria and fungi . The presence of the pyrrole ring is believed to contribute to this activity by disrupting microbial cell membranes or interfering with metabolic processes.

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings. For example:

- Study on Colon Cancer : A clinical trial involving patients with advanced colon cancer treated with a regimen including this compound derivatives showed improved survival rates compared to standard treatments.

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections caused by multidrug-resistant bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogous pyrimidinecarboxylates are synthesized via coupling reactions between pyrrole derivatives and activated pyrimidine intermediates (e.g., using acyl chlorides or isothiocyanates) . To optimize yields, employ Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) and integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

- Methodological Answer : Essential techniques include:

- X-ray crystallography for unambiguous confirmation of molecular geometry and substituent positioning .

- ESI-MS to verify molecular weight and fragmentation patterns .

- NMR (¹H, ¹³C, DEPT) to resolve pyrrole and pyrimidine proton environments, with 2D NMR (COSY, HSQC) for connectivity analysis .

- Note: Incomplete characterization (e.g., lack of NOESY or X-ray data) can lead to ambiguities in regiochemistry .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : Challenges include:

- Byproduct formation due to competing nucleophilic sites on the pyrimidine ring. Use preparative HPLC with polar stationary phases (C18) and gradient elution (water/acetonitrile) for separation .

- Hydrolysis sensitivity of the ester group. Perform reactions under anhydrous conditions and avoid prolonged storage in protic solvents.

Advanced Research Questions

Q. How can computational quantum chemical calculations guide the design of efficient synthesis pathways for this compound?

- Methodological Answer :

- Use density functional theory (DFT) to model transition states and identify low-energy pathways for pyrrole-pyrimidine coupling .

- Compare Fukui indices to predict nucleophilic/electrophilic sites and optimize regioselectivity .

- Validate computational predictions with microkinetic modeling and high-throughput experimental screening .

Q. How do solvent polarity and catalyst selection influence the regioselectivity of nucleophilic substitutions in its derivatization?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient pyrimidine positions. Use Hansen solubility parameters to select solvents that minimize byproducts .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity at specific pyrimidine carbons. Screen catalysts using a fractional factorial design to balance reactivity and selectivity .

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

- Methodological Answer :

- Case study : If experimental NMR shifts deviate from DFT-predicted values, re-evaluate computational solvation models (e.g., switch from PCM to explicit solvent) or check for tautomeric equilibria .

- Validation : Cross-reference IR vibrational modes with computed spectra to identify misassignments. Use isotopic labeling (e.g., ¹⁵N) to confirm nitrogen environments .

Q. How can this compound serve as a precursor for novel heterocyclic systems with pharmacological potential?

- Methodological Answer :

- Functionalization : Introduce substituents via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the pyrimidine C4 position to create diversity libraries .

- Cyclization : React the ester group with hydrazines or amidines to form fused pyrimidines (e.g., pyrazolo[1,5-a]pyrimidines), which are bioactive scaffolds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

- Methodological Answer :

- Root cause analysis : Compare reaction scales, purification methods, and analytical techniques across studies. For example, yields may vary due to unoptimized workup protocols or insufficient quenching of reactive intermediates .

- Resolution : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled stoichiometry) and report detailed procedural metadata (e.g., stirring rate, heating source) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.